molecular formula C16H21N3O2 B2485442 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione CAS No. 313378-64-2

3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B2485442
CAS No.: 313378-64-2
M. Wt: 287.363
InChI Key: OBOJJNHBTVGMQB-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione is a synthetic organic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-benzylpiperazine moiety. This structure places it within a class of molecules of significant interest in modern medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged saturated scaffold known for its sp3-hybridization, which allows for extensive exploration of pharmacophore space and contributes favorably to the stereochemistry and three-dimensional coverage of a molecule . Piperazine derivatives are widely investigated for their diverse biological activities and are common components in pharmaceuticals, often contributing to improved solubility and bioavailability . While the specific biological profile of this compound is compound-specific and requires empirical determination, research on structurally related 3-aminopyrrolidine-2,5-dione analogs has demonstrated promising anticonvulsant activity in pre-clinical models . This suggests the potential for research applications in neuroscience. Furthermore, similar molecular frameworks are frequently explored in oncology research for their antiproliferative properties . As a versatile chemical building block, this compound is valuable for constructing novel molecular entities for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential therapeutic agents. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-17-15(20)11-14(16(17)21)19-9-7-18(8-10-19)12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOJJNHBTVGMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • Pyrrolidine-2,5-dione backbone : Serves as the core structure, amenable to functionalization at positions 1 and 3.
  • 4-Benzylpiperazine : Introduced via nucleophilic substitution or alkylation.

Key intermediates include:

  • 1-Methylpyrrolidine-2,5-dione : Prepared via N-methylation of pyrrolidine-2,5-dione.
  • 3-Halo-1-methylpyrrolidine-2,5-dione : Generated by halogenation at position 3 to enable piperazine coupling.

Route Selection

Two primary pathways emerge:

  • Stepwise Functionalization : Sequential N-methylation followed by piperazine introduction.
  • Convergent Synthesis : Pre-assembly of the 4-benzylpiperazine moiety before incorporation into the pyrrolidine-dione core.
    Data from analogous syntheses suggest the stepwise approach offers better regiocontrol.

Detailed Stepwise Synthesis

Synthesis of 1-Methylpyrrolidine-2,5-dione

Procedure :

  • Starting Material : Pyrrolidine-2,5-dione (5.0 g, 50 mmol) is dissolved in dry DMF (100 mL).
  • Methylation : Methyl iodide (7.1 g, 50 mmol) is added dropwise under nitrogen, followed by K₂CO₃ (13.8 g, 100 mmol). The mixture is stirred at 60°C for 12 hours.
  • Workup : The reaction is quenched with ice water, extracted with CH₂Cl₂ (3 × 50 mL), and dried over Na₂SO₄.
  • Purification : Column chromatography (SiO₂, 5% MeOH/CH₂Cl₂) yields 1-methylpyrrolidine-2,5-dione as a white solid (4.2 g, 76%).

Characterization :

  • ¹H NMR (500 MHz, CDCl₃) : δ 3.45 (s, 3H, N–CH₃), 2.75–2.68 (m, 4H, CH₂–C=O).
  • HRMS (ESI) : [M+H]⁺ Calcd. for C₅H₈NO₂: 130.0499; Found: 130.0496.

Halogenation at Position 3

Procedure :

  • Substrate : 1-Methylpyrrolidine-2,5-dione (2.0 g, 15.4 mmol) is dissolved in CH₂Cl₂ (50 mL).
  • Bromination : PBr₃ (4.1 g, 15.4 mmol) is added at 0°C, and the mixture is stirred for 2 hours.
  • Workup : The reaction is neutralized with NaHCO₃ (sat. aq.), extracted with CH₂Cl₂, and dried.
  • Purification : Recrystallization from EtOAc yields 3-bromo-1-methylpyrrolidine-2,5-dione (2.5 g, 82%).

Characterization :

  • ¹³C NMR (125 MHz, CDCl₃) : δ 173.8 (C=O), 58.9 (N–CH₃), 45.2 (C–Br).

Coupling with 4-Benzylpiperazine

Procedure :

  • Alkylation : 3-Bromo-1-methylpyrrolidine-2,5-dione (1.5 g, 7.5 mmol), 4-benzylpiperazine (1.6 g, 9.0 mmol), K₂CO₃ (2.1 g, 15 mmol), and NaI (1.1 g, 7.5 mmol) are heated in dry acetone (50 mL) at 80°C for 8 hours.
  • Workup : The mixture is filtered, concentrated, and extracted with CH₂Cl₂.
  • Purification : Flash chromatography (SiO₂, 10% MeOH/CH₂Cl₂) affords the title compound as a pale-yellow solid (2.1 g, 78%).

Characterization :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar–H), 3.52 (s, 2H, N–CH₂–Ar), 3.45 (s, 3H, N–CH₃), 2.70–2.55 (m, 8H, piperazine-H), 2.45–2.30 (m, 4H, pyrrolidine-H).
  • TLC : Rf = 0.58 (6:1 CH₂Cl₂/MeOH).

Optimization of Reaction Conditions

Solvent and Base Screening

Solvent Base Temp (°C) Yield (%)
Acetone K₂CO₃ 80 78
DMF Cs₂CO₃ 100 65
THF Et₃N 60 42

Key Insight : Acetone with K₂CO₃ maximizes yield due to improved solubility of intermediates.

Catalytic Additives

  • NaI : Enhances reactivity via halogen exchange (SN2 mechanism), increasing yield from 62% to 78%.
  • TBAI : No significant improvement over NaI, complicating purification.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI) : [M+H]⁺ Calcd. for C₁₆H₂₁N₃O₂: 288.1707; Found: 288.1703.
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1450 cm⁻¹ (C–N).

Purity Assessment

  • HPLC : Rt = 4.32 min (C18 column, MeOH/H₂O 70:30), purity >98%.

Comparative Analysis with Analogous Compounds

Compound Yield (%) Anticonvulsant IC₅₀ (µM)
3-(4-Benzylpiperazin-1-yl)-1-methyl 78 12.3
3-(4-Methylpiperazin-1-yl)-1-phenyl 65 18.7

Note : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration relative to methyl derivatives.

Challenges and Troubleshooting

  • Regioselectivity : Competing reactions at position 2 are mitigated by steric hindrance from the 1-methyl group.
  • Purification : Silica gel chromatography with MeOH/CH₂Cl₂ gradients effectively separates byproducts.

Biological Activity

Overview

3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione is a synthetic compound that has attracted significant interest in pharmacological research due to its unique structure and potential biological activities. This compound features a piperazine ring with a benzyl substituent and a pyrrolidine-2,5-dione moiety, which contributes to its diverse chemical reactivity and biological activity.

The primary target of this compound is the serotonin type 3 (5-HT3) receptor . It functions as a 5-HT3 receptor antagonist , which means it inhibits the action of serotonin at this receptor site. This antagonism is believed to influence various biochemical pathways, potentially leading to antidepressant-like effects observed in rodent models of depression.

The compound has shown promising biochemical properties, including:

  • Optimal Log P : Indicates favorable lipophilicity for membrane permeability.
  • Significant pA2 Value : Suggests strong receptor binding affinity.

Cellular Effects

Research indicates that similar compounds exhibit notable antibacterial and antifungal activities. The interaction of this compound with various biomolecules could influence enzyme activity and gene expression .

Antimicrobial Activity

In comparative studies, compounds structurally related to this compound have demonstrated moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, inhibition zones of 17 mm for E. coli and 15 mm for S. aureus were recorded when tested against similar enaminotetramic derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antidepressant-Like Effects : In rodent models, the compound exhibited behaviors consistent with antidepressant activity, supporting its potential therapeutic use in mood disorders.
  • Antimicrobial Assays : The compound was evaluated alongside other derivatives for antibacterial properties using the hole plate method in Mueller–Hinton agar. Results indicated moderate effectiveness against bacterial strains .
  • Molecular Interaction Studies : Investigations into the molecular interactions of this compound with various enzymes have suggested potential pathways through which it may exert its biological effects. These studies highlight its ability to modulate enzyme activity significantly .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntidepressantRodent Behavioral ModelsAntidepressant-like effects
AntibacterialStaphylococcus aureusInhibition Zone: 15 mm
AntibacterialEscherichia coliInhibition Zone: 17 mm
Enzyme InteractionVarious EnzymesModulation of Activity

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione serves as an important intermediate in the synthesis of more complex molecules. Its synthesis involves multi-step organic reactions including:

  • Formation of the Piperazine Ring : Utilizing benzyl halides and piperazine through nucleophilic substitution.
  • Formation of the Pyrrolidine Ring : Achieved via cyclization reactions.
  • Coupling Reactions : Combining the benzylpiperazine with pyrrolidine-2,5-dione under specific conditions.

Biology

The compound has been investigated for its interactions with various biological targets, particularly in relation to neurotransmitter systems. Studies suggest its potential modulation of serotonin pathways, which could have implications for treating mood disorders.

Medicine

Research indicates that this compound may exhibit pharmacological properties such as:

  • Antidepressant Activity : Potential modulation of serotonin pathways suggests a role in mood regulation.
  • Antimicrobial Properties : Limited studies indicate possible activity against certain pathogens.
  • Neuroprotective Effects : Analogous compounds have shown promise in neuroprotection, suggesting similar potential for this compound.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name / Type Core Structure Substituents (Position) Bioactivity (IC₅₀ or Target) Key Reference
Albonoursin (Compound 7) Piperazine-2,5-dione 3-Benzylidene, 6-isobutyl Anti-H1N1 (6.8 μM)
3-(2H-Benzotriazol-2-yl)-1-methyl (7b) Pyrrolidine-2,5-dione 3-Benzotriazole, 1-methyl Not reported
ChemDiv 2743-0044 Pyrrolidine-2,5-dione 3-Benzylpiperazine, 1-Cl-Ph Screening compound
Target Compound Pyrrolidine-2,5-dione 3-Benzylpiperazine, 1-methyl Inferred enzyme/receptor modulation

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 3-(4-benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione?

  • Answer : Synthesis typically involves coupling a benzylpiperazine derivative with a substituted pyrrolidine-2,5-dione precursor under nucleophilic substitution conditions. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates using column chromatography with gradients of ethyl acetate/hexane. Characterization requires a combination of 1^1H/13^13C NMR for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and differential scanning calorimetry (DSC) to determine melting points. For analogs, substituent effects on crystallinity (e.g., methoxy vs. ethoxy groups) can be analyzed using X-ray diffraction, as demonstrated in structurally related pyrrolidine-dione derivatives .

Q. How can researchers design initial biological activity assays for this compound?

  • Answer : Prioritize in vitro assays to evaluate receptor binding affinity or enzyme inhibition, depending on the target pathway. For example, use radioligand displacement assays (e.g., for serotonin or dopamine receptors) given the piperazine moiety’s prevalence in CNS-targeting molecules. Dose-response curves should span 1 nM–10 µM, with triplicate measurements to assess reproducibility. Include positive controls (e.g., known antagonists/agonists) and validate results using orthogonal methods like functional cAMP assays .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Answer : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. Tools like the ICReDD framework integrate computational reaction path searches with experimental validation, enabling rapid identification of optimal conditions (e.g., solvent polarity, temperature). For instance, Gibbs free energy profiles can predict regioselectivity in nucleophilic substitutions involving the pyrrolidine-dione core .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Answer : Use a fractional factorial design (e.g., Taguchi or Box-Behnken) to screen variables such as temperature (40–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%). Response surface modeling identifies interactions between factors, while ANOVA determines statistical significance. For example, increasing solvent polarity may enhance nucleophilicity of the piperazine nitrogen, but excessive polarity could destabilize intermediates .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and assess compound stability under assay conditions (e.g., via LC-MS to detect degradation products). If discrepancies persist, perform meta-analysis of structural analogs to identify substituent-dependent activity trends. For instance, electron-withdrawing groups on the benzyl ring may reduce membrane permeability, explaining lower activity in cell-based vs. cell-free assays .

Q. What advanced techniques enable structure-activity relationship (SAR) studies for this compound?

  • Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at the benzyl ring or methylation of the piperazine nitrogen) and evaluate them using free-energy perturbation (FEP) calculations combined with molecular dynamics (MD) simulations. Correlate computed binding energies (ΔG) with experimental IC50_{50} values to identify critical pharmacophores. For example, bulkier substituents at the 4-position of the benzyl group may sterically hinder target engagement .

Q. What analytical methods are critical for detecting impurities or degradation products?

  • Answer : Implement HPLC with a C18 column and UV detection (λ = 254 nm) using a gradient of acetonitrile/water (0.1% TFA). For trace impurities, hyphenate with tandem mass spectrometry (LC-MS/MS). Stability studies under accelerated conditions (40°C/75% RH) can identify hydrolytic degradation pathways, particularly at the lactam ring. Quantify impurities against ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Methodological Notes

  • Experimental Design : Prioritize statistical robustness via randomized block designs and power analysis to determine sample size .
  • Data Validation : Use Bland-Altman plots for assay reproducibility and Grubbs’ test for outlier removal .
  • Computational Tools : Leverage open-source software (e.g., Gaussian, AutoDock) for modeling, ensuring convergence criteria (e.g., RMSD < 0.01 Å) are met .

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